molecular formula C3H7ClS2 B14500360 Methane, chloro-bis(methylsulfanyl)- CAS No. 62999-77-3

Methane, chloro-bis(methylsulfanyl)-

Cat. No.: B14500360
CAS No.: 62999-77-3
M. Wt: 142.7 g/mol
InChI Key: WKKZMTOZEONNHV-UHFFFAOYSA-N
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Description

Methane, chloro-bis(methylsulfanyl)- (CAS: 62999-77-3) is an organosulfur compound with the molecular formula C₃H₇ClS₂. Structurally, it consists of a central methane carbon bonded to two methylsulfanyl (-S-CH₃) groups and one chlorine atom (Figure 1). Its molecular weight is 142.7 g/mol, and it exhibits a calculated partition coefficient (XLogP3) of 2.4, indicating moderate hydrophobicity . Key properties include a topological polar surface area of 50.6 Ų and a heavy atom count of 6, reflecting its compact yet polarizable structure . While its specific applications remain underexplored in the provided literature, its structural analogs (e.g., bis(methylsulfanyl)methane) are recognized as biomarkers in truffle species .

Properties

CAS No.

62999-77-3

Molecular Formula

C3H7ClS2

Molecular Weight

142.7 g/mol

IUPAC Name

chloro-bis(methylsulfanyl)methane

InChI

InChI=1S/C3H7ClS2/c1-5-3(4)6-2/h3H,1-2H3

InChI Key

WKKZMTOZEONNHV-UHFFFAOYSA-N

Canonical SMILES

CSC(SC)Cl

Origin of Product

United States

Preparation Methods

Methane, chloro-bis(methylsulfanyl)- can be synthesized through several methods:

    This method involves a radical reaction where methane reacts with sulfuryl chloride to produce methane, chloro-bis(methylsulfanyl)- and hydrogen chloride:

    Reaction of Methane and Sulfuryl Chloride: CH4+SO2Cl2CH3SO2Cl+HClCH_4 + SO_2Cl_2 \rightarrow CH_3SO_2Cl + HCl CH4​+SO2​Cl2​→CH3​SO2​Cl+HCl

    Another method involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene:

    Chlorination of Methanesulfonic Acid: CH3SO3H+SOCl2CH3SO2Cl+SO2+HClCH_3SO_3H + SOCl_2 \rightarrow CH_3SO_2Cl + SO_2 + HCl CH3​SO3​H+SOCl2​→CH3​SO2​Cl+SO2​+HCl

    CH3SO3H+COCl2CH3SO2Cl+CO2+HClCH_3SO_3H + COCl_2 \rightarrow CH_3SO_2Cl + CO_2 + HCl CH3​SO3​H+COCl2​→CH3​SO2​Cl+CO2​+HCl

These methods are commonly used in industrial production due to their efficiency and scalability .

Chemical Reactions Analysis

Methane, chloro-bis(methylsulfanyl)- undergoes various types of chemical reactions:

    Substitution Reactions: It is highly reactive and can undergo substitution reactions with alcohols in the presence of a non-nucleophilic base to form methanesulfonates.

    Elimination Reactions: It can undergo E1cb elimination to generate sulfene, which can then react with alcohols to form methanesulfonates.

    Reduction Reactions: Methanesulfonates formed from methane, chloro-bis(methylsulfanyl)- can be reduced to form various products.

    Rearrangement Reactions: When treated with a Lewis acid, oxime methanesulfonates can undergo Beckmann rearrangement.

Scientific Research Applications

Methane, chloro-bis(methylsulfanyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methane, chloro-bis(methylsulfanyl)- involves its high reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with various nucleophiles. The compound undergoes fission of its alkyl-oxygen bonds, leading to the formation of reactive intermediates that can interact with molecular targets within the intracellular milieu .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methane, chloro-bis(methylsulfanyl)- with structurally and functionally related organosulfur compounds, focusing on physicochemical properties, biological relevance, and analytical detection.

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Key Structural Features
Methane, chloro-bis(methylsulfanyl)- C₃H₇ClS₂ 142.7 2.4 Two -S-CH₃ groups + Cl substituent
Bis(methylsulfanyl)methane C₃H₈S₂ 108.23 1.5 Two -S-CH₃ groups (no halogen)
Dimethyl sulfide C₂H₆S 62.13 0.1 Single -S-CH₃ group
Chloromethoxymethane C₂H₅ClO 80.51 1.2 -O-CH₃ and -Cl substituents
  • Key Observations :
    • The chlorine atom in methane, chloro-bis(methylsulfanyl)- increases molecular weight and hydrophobicity (XLogP3 = 2.4) compared to bis(methylsulfanyl)methane (XLogP3 = 1.5) .
    • Bis(methylsulfanyl)methane lacks halogen substituents, resulting in lower polarity and higher volatility, as evidenced by its role as a volatile marker in Tuber magnatum truffles .
    • Dimethyl sulfide, a simpler analog with one sulfur atom, is significantly more volatile (boiling point: 37°C) due to its smaller molecular size .

Analytical Detection and Differentiation

  • Bis(methylsulfanyl)methane is quantified using stable isotope-labeled internal standards (e.g., (²H₈)naphthalene) to ensure precision in GC-MS workflows. Its absence in T. borchii samples (<56 μg/kg) provides a clear differentiation window of 154 μg/kg from T. magnatum .

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